molecular formula C7H7BClFO3 B1450952 4-Chloro-2-fluoro-3-methoxyphenylboronic acid CAS No. 944129-07-1

4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Cat. No. B1450952
M. Wt: 204.39 g/mol
InChI Key: GDJCQSNQOHRAGY-UHFFFAOYSA-N
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Patent
US08912339B2

Procedure details

Another embodiment of the present disclosure includes a method of forming 2-(4-chloro-2-fluro-3-methoxylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane that comprises contacting 2-chloro-6-fluoroanisole with n-butyl lithium to form 6-chloro-2-fluoro-3-lithioanisole. The 6-chloro-2-fluoro-3-lithioanisole may be contacted with trimethyl borate to form dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate. The dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate may be reacted with aqueous potassium hydroxide to form potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate. The potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate then may be reacted with aqueous hydrochloric acid to form 4-chloro-2-fluoro-3-methoxyphenylboronic acid. The 4-chloro-2-fluoro-3-methoxyphenylboronic acid may be reacted with 2,3-dimethyl-2,3-butanediol.
Name
potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([B-:8](O)([OH:10])[OH:9])=[C:4]([F:12])[C:3]=1[O:13][CH3:14].[K+].Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:9])[OH:10])=[C:4]([F:12])[C:3]=1[O:13][CH3:14] |f:0.1|

Inputs

Step One
Name
potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[B-](O)(O)O)F)OC.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)B(O)O)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.